molecular formula C16H20N2O2 B11140471 N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11140471
M. Wt: 272.34 g/mol
InChI Key: QFEQZANWUVMXIS-UHFFFAOYSA-N
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Description

N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves the reaction of quinoline derivatives with isopentyl and methyl groups under specific conditions. One common method involves the condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with isopentylamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can contribute to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-isopentyl-2-oxo-1,2-dihydroquinolinecarboxamide
  • N-(3-Bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydroquinolinecarboxamide
  • 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolinecarboxamide

Uniqueness

N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopentyl and methyl groups enhances its lipophilicity and may improve its ability to interact with biological membranes and molecular targets.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-methyl-N-(3-methylbutyl)-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-11(2)8-9-17-16(20)13-10-15(19)18(3)14-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)

InChI Key

QFEQZANWUVMXIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)C

Origin of Product

United States

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